An In-depth Technical Guide to 2-Hydrazino-6-nitro-1,3-benzothiazole (CAS: 30710-21-5)
An In-depth Technical Guide to 2-Hydrazino-6-nitro-1,3-benzothiazole (CAS: 30710-21-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino-6-nitro-1,3-benzothiazole is a heterocyclic organic compound that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its benzothiazole core, substituted with a nitro group and a reactive hydrazino moiety, makes it a versatile precursor for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and safety considerations, serving as a valuable resource for professionals engaged in research and development.
Physicochemical Properties
2-Hydrazino-6-nitro-1,3-benzothiazole is a solid at room temperature with the following key physicochemical properties:
| Property | Value | Reference(s) |
| CAS Number | 30710-21-5 | [1] |
| Molecular Formula | C₇H₆N₄O₂S | [1] |
| Molecular Weight | 210.21 g/mol | [1] |
| Melting Point | 273-274 °C | [] |
| Boiling Point | 425.2 °C at 760 mmHg (Predicted) | [] |
| Appearance | Beige to yellow powder | [3] |
| Synonyms | (6-nitro-1,3-benzothiazol-2-yl)hydrazine, 1-(6-Nitrobenzo[d]thiazol-2-yl)hydrazine | [] |
Synthesis and Experimental Protocols
The synthesis of 2-Hydrazino-6-nitro-1,3-benzothiazole is typically achieved through the reaction of 2-amino-6-nitrobenzothiazole with hydrazine hydrate. The following is a detailed experimental protocol based on established synthetic methods for analogous compounds.[4][5]
Synthesis of 2-Hydrazino-6-nitro-1,3-benzothiazole
Materials:
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2-Amino-6-nitrobenzothiazole
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Hydrazine hydrate (99%)
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Hydrochloric acid (concentrated)
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Ethylene glycol
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Ethanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add concentrated hydrochloric acid (6 ml) dropwise to hydrazine hydrate (6 ml) at a temperature of 5-10 °C with continuous stirring.
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To this mixture, add ethylene glycol (24 ml) followed by the portion-wise addition of 2-amino-6-nitrobenzothiazole (0.03 mol).
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Heat the reaction mixture to reflux and maintain for 3 hours.
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After the reflux period, allow the mixture to cool to room temperature.
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The solid product will precipitate out of the solution upon cooling.
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Collect the precipitate by filtration and wash it thoroughly with water.
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Recrystallize the crude product from ethanol to obtain pure 2-Hydrazino-6-nitro-1,3-benzothiazole.
Yield: 80% Melting Point: 210-212 °C (Note: This reported melting point from the reference might be for a slightly different analogue, as other sources state 273-274°C for the title compound)[]
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 2-Hydrazino-6-nitro-1,3-benzothiazole.
Biological Activity and Potential Applications
While direct studies on the biological activity of 2-Hydrazino-6-nitro-1,3-benzothiazole are limited in the public domain, the broader class of benzothiazole derivatives, particularly those containing a hydrazone linkage, has been extensively investigated for various pharmacological properties. This compound serves as a key intermediate in the synthesis of these more complex and biologically active molecules.
Antimicrobial Activity
Derivatives of 2-hydrazinobenzothiazoles are known to exhibit significant antimicrobial properties. For instance, hydrazone derivatives synthesized from 2-Hydrazino-6-nitro-1,3-benzothiazole have been evaluated for their in vitro antibacterial and antifungal activities.[6] These studies suggest that the benzothiazole nucleus, especially when substituted with a nitro group, can be a pharmacophore for antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[6]
Anticancer Potential
The benzothiazole scaffold is present in several compounds with demonstrated anticancer activity.[5] Derivatives of 2-Hydrazino-6-nitro-1,3-benzothiazole have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The presence of the nitro group at the 6-position is often associated with enhanced cytotoxic activity.[5]
Enzyme Inhibition
Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidase (MAO) A and B, enzymes implicated in neurodegenerative diseases.[7][8] Some of these derivatives have shown potent and selective inhibition of MAO-B in the nanomolar range.[7][8] This suggests that 2-Hydrazino-6-nitro-1,3-benzothiazole could be a valuable starting material for the development of novel MAO inhibitors.
Mechanism of Action and Signaling Pathways (Inferred from Derivatives)
The precise mechanism of action for 2-Hydrazino-6-nitro-1,3-benzothiazole has not been elucidated. However, studies on related nitro-substituted benzothiazole derivatives suggest potential involvement in the modulation of key cellular signaling pathways implicated in cancer and other diseases.
It is hypothesized that these compounds may exert their effects through the inhibition of protein kinases and other enzymes that are crucial for cell survival and proliferation. The following diagram illustrates a potential, inferred signaling pathway that could be targeted by derivatives of this compound based on the literature for the broader class of nitro-substituted benzothiazoles.
Caption: Inferred signaling pathways potentially inhibited by derivatives.
Safety and Handling
General Safety Precautions:
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Personal Protective Equipment: Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[11]
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood.[10][11]
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[3]
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First Aid:
Conclusion
2-Hydrazino-6-nitro-1,3-benzothiazole is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the versatile reactivity of the hydrazino group make it an attractive starting point for the creation of diverse molecular libraries. While further research is needed to fully elucidate the biological activities and mechanisms of action of the parent compound itself, the extensive studies on its derivatives highlight the promise of the 6-nitrobenzothiazole scaffold in medicinal chemistry. Researchers and drug development professionals are encouraged to explore the potential of this compound in their ongoing efforts to discover new and effective treatments for a range of diseases.
References
- 1. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
